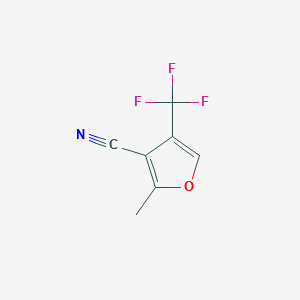
2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile” is a chemical compound with the molecular formula C7H4F3NO . It has a molecular weight of 175.11 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile” is 1S/C7H4F3NO/c1-4-5(2-11)6(3-12-4)7(8,9)10/h3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis of Polysubstituted Furans
A study by Zhang et al. (2015) in Organic Letters highlights the use of compounds like 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile in synthesizing 2,3,5-trisubstituted furans. This process involves coupling cyclization of gem-difluoroalkenes with active methylene carbonyl compounds. The method offers good to high yields and excellent functional group compatibility, making it a valuable approach in furan synthesis (Zhang, Dai, Wu, & Cao, 2015).
Photochemical Isomerization Studies
Research by d'Auria (2000) in The Journal of Organic Chemistry investigates the photochemical isomerization of furan derivatives, including 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile. This study provides insights into the behavior of furan derivatives under irradiation, contributing to the understanding of their photochemical properties (d'Auria, 2000).
Diels-Alder Reaction Studies
A study by Griffith et al. (2006) in the Journal of the American Chemical Society explores the unique reactivity of difluorinated alkenoates with furan and substituted furans in a tin(IV) catalyst environment. The study, which includes compounds similar to 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile, reveals significant insights into the mechanism of furan Diels-Alder reactions (Griffith, Hillier, Moralee, Percy, Roig, & Vincent, 2006).
Base-Mediated Synthesis of Furans
Wang et al. (2019) in The Journal of Organic Chemistry describe a base-mediated method for synthesizing 2-trifluoromethylated furans and dihydrofuranols from β-ketonitriles and 3-bromo-1,1,1-trifluoroacetone. This research is relevant for compounds like 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile and demonstrates the versatility in furan compound synthesis (Wang, Chen, Wu, Wen, & Weng, 2019).
Novel Synthesis Methods
Zhang et al. (2007) in Tetrahedron Letters discuss a novel synthesis method for trifluoroprop-1-en-2-yl-substituted furans, which could be extended to the synthesis of compounds like 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile. This research offers a new approach to synthesize furan derivatives (Zhang, Zhao, & Lu, 2007).
Safety and Hazards
The safety data sheet for “2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with appropriate safety measures, including the use of personal protective equipment .
Propiedades
IUPAC Name |
2-methyl-4-(trifluoromethyl)furan-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c1-4-5(2-11)6(3-12-4)7(8,9)10/h3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUZLYTXJFPURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

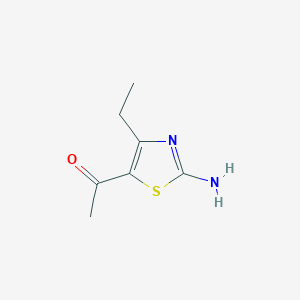
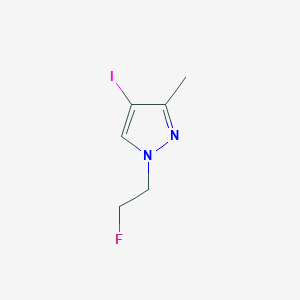

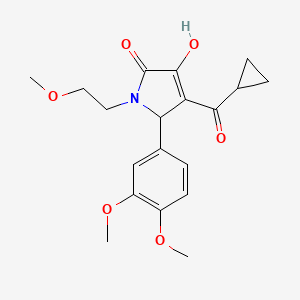


![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2540736.png)
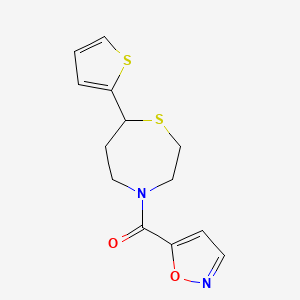
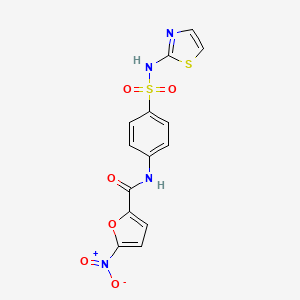
![3-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2540742.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2540743.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540744.png)

![2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540749.png)